molecular formula C19H23F2N3O B2373591 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide CAS No. 946262-50-6

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide

Cat. No.: B2373591
CAS No.: 946262-50-6
M. Wt: 347.41
InChI Key: VBZDMCFBHZCPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a unique substitution pattern. Its structure features a central ethyl chain with two dimethylamino groups: one attached directly to the ethyl backbone and another on the para-position of a phenyl ring. The benzamide core is further substituted with fluorine atoms at the 2- and 6-positions. This configuration imparts distinct physicochemical properties, such as moderate lipophilicity (estimated logP ~4.5) and a polar surface area (PSA) of ~33–35 Ų, which influence solubility and bioavailability .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O/c1-23(2)14-10-8-13(9-11-14)17(24(3)4)12-22-19(25)18-15(20)6-5-7-16(18)21/h5-11,17H,12H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDMCFBHZCPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride to form 4-(dimethylamino)phenylethylamine.

    Coupling Reaction: The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified amine groups.

    Substitution: Formation of substituted derivatives with different substituents replacing fluorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer cell proliferation. In particular, it has shown promise as a CDK4/6 inhibitor , which is crucial for controlling cell cycle progression. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines, demonstrating significant tumor growth inhibition in xenograft models with low toxicity levels .

2. Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide exerts its anticancer effects involves the selective inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. By blocking these kinases, the compound effectively halts the progression of the cell cycle in cancerous cells, leading to reduced proliferation and increased apoptosis .

3. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the structure of this compound for enhanced biological activity. Modifications to the dimethylamino groups and the fluorobenzamide moiety have been explored to improve potency and selectivity against cancer cells while minimizing off-target effects. These studies are critical for developing more effective therapeutic agents that can be used in clinical settings .

Case Studies

StudyFocusFindings
1 CDK4/6 InhibitionA series of derivatives were synthesized, with one compound showing an IC50 value of 0.71 nM against CDK4/6, indicating high potency .
2 Tumor Growth InhibitionIn vivo studies revealed significant tumor growth suppression in MCF-7 and A549 xenograft models with low toxicity profiles .
3 PharmacokineticsThe compound exhibited favorable pharmacokinetic properties, including good absorption and distribution characteristics, making it a promising candidate for further development .

Safety Profile

While this compound shows promising therapeutic effects, safety assessments are essential. Toxicological studies indicate that the compound is very toxic to aquatic life and may pose risks regarding fertility or developmental effects in humans . Continuous monitoring and evaluation of its safety profile are crucial as research progresses toward clinical applications.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through:

    Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related benzamide derivatives:

Property Target Compound G500-0614 Diflufenican () Morpholino-Triazine Derivative ()
Molecular Formula C₂₁H₂₆F₂N₄O (estimated) C₂₇H₂₉F₃N₄O C₁₉H₁₃F₅N₂O₂ C₃₀H₃₈N₈O₄ (hydrochloride form)
Molecular Weight ~408.46 (estimated) 482.55 412.31 ~666.14 (hydrochloride)
Key Functional Groups 2× dimethylamino, 2,6-difluorobenzamide Dimethylamino, fluorophenyl-piperazine, difluorobenzamide Trifluoromethylphenoxy, pyridinecarboxamide Morpholino-triazine, benzamide, urea linkage
logP ~4.5 (estimated) 4.56 5.2 (literature-reported) Not reported
Hydrogen Bond Donors 1 (benzamide -NH) 1 1 2 (urea and amide -NH)
Hydrogen Bond Acceptors 3 (2×F, 1×O) 3 5 (2×F, 2×O, 1×N) 8 (morpholine O, triazine N, amide O)
Polar Surface Area (Ų) ~33–35 33.7 ~65 (estimated) ~110 (urea and morpholine increase PSA)
Applications Undisclosed (structural analogs suggest agrochemical/pharma) Undisclosed (likely pharmacological) Herbicide (inhibits carotenoid biosynthesis) Kinase inhibitor (pharmaceutical candidate)

Key Structural and Functional Insights:

Lipophilicity and Bioavailability :

  • The target compound and G500-0614 share similar logP values (~4.5–4.6), indicating comparable membrane permeability. However, G500-0614’s fluorophenyl-piperazine moiety increases molecular weight and may enhance target binding in CNS applications .
  • Diflufenican’s higher logP (5.2) correlates with its herbicidal activity, as lipophilicity aids in plant cuticle penetration .

Synthetic Complexity :

  • The target compound’s synthesis likely involves amide coupling reagents like HBTU (as used in ), whereas G500-0614’s piperazine ring requires additional steps for fluorophenyl substitution . Diflufenican’s pyridinecarboxamide core is synthesized via Ullmann-type coupling, reflecting its agrochemical design .

Research Findings and Implications

  • Agrochemical Potential: The target compound’s fluorinated benzamide core aligns with herbicides like diflufenican, which exploit fluorine’s electronegativity to enhance target binding . However, its dual dimethylamino groups may introduce unintended off-target effects in plants.
  • Conversely, the morpholino-triazine derivative’s urea linkage and triazine core demonstrate the versatility of benzamide derivatives in kinase inhibition .
  • Optimization Challenges : The target compound’s racemic mixture (inferred from G500-0614’s synthesis) may necessitate chiral resolution to isolate bioactive enantiomers, adding complexity to development .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its molecular characteristics, biological activity, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C25H27F3N4O2
  • Molecular Weight : 472.5 g/mol
  • IUPAC Name : (E)-N-[2-[2-(dimethylamino)ethyl(methyl)amino]-4-methylquinolin-6-yl]-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular pathways and potential therapeutic applications.

  • Inhibition of Key Enzymes : Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making it a candidate for cancer therapy .
  • Antitumor Effects : Preliminary studies have shown that the compound exhibits antitumor properties in various cancer cell lines. For instance, it has demonstrated efficacy in inhibiting the proliferation of cells driven by RET wildtype and gatekeeper mutations, suggesting its potential as a targeted cancer therapy .
  • Neurotransmitter Modulation : The dimethylamino groups present in the structure may influence neurotransmitter systems, potentially affecting mood and cognition. This aspect warrants further investigation into its psychopharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits DHFR leading to reduced NADPH levels
Antitumor ActivitySignificant reduction in proliferation of cancer cells
Neurotransmitter EffectsPotential modulation of serotonin and dopamine levels

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound effectively inhibits cell growth in various cancer lines, including breast and lung cancers. The compound was tested against standard chemotherapeutic agents, showing comparable or superior efficacy in certain cases .
  • Animal Models : Animal studies have indicated that administration of the compound results in significant tumor size reduction compared to controls. These findings support the hypothesis that this compound could be developed into a viable anticancer drug .
  • Clinical Trials : Early-phase clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. Initial results suggest promising outcomes with manageable side effects, paving the way for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.